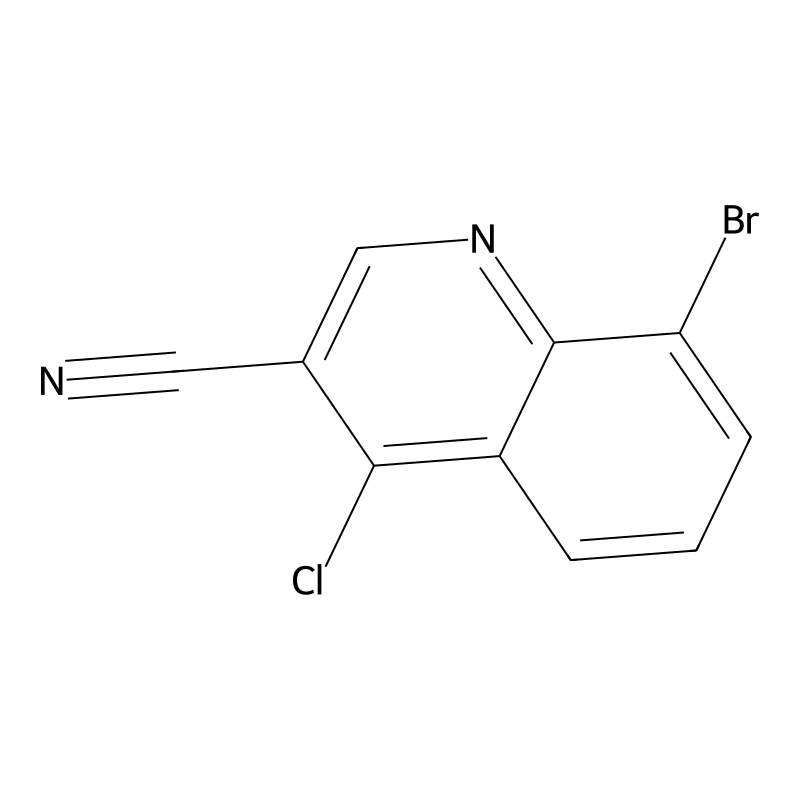

8-Bromo-4-chloro-quinoline-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Potential Biological Activities:

Studies have explored the potential biological activities of 8-bromo-4-chloro-quinoline-3-carbonitrile, investigating its:

- Antibacterial properties: Research suggests it might exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli [].

- Antifungal properties: Studies indicate potential antifungal activity against fungal strains like Candida albicans [].

- Antiprotozoal properties: Some research suggests potential antiprotozoal activity against parasitic protozoa like Leishmania [].

8-Bromo-4-chloro-quinoline-3-carbonitrile is a heterocyclic organic compound belonging to the quinoline family, characterized by the presence of bromine and chlorine substituents along with a nitrile group attached to the quinoline core. Its molecular formula is and it has a molecular weight of 281.54 g/mol. This compound exhibits significant versatility due to its unique structural features, which allow it to participate in various

There is no known mechanism of action described for BCQC in biological systems.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Dispose of the compound according to hazardous waste regulations.

The presence of bromine, chlorine, and nitrile groups in 8-Bromo-4-chloro-quinoline-3-carbonitrile makes it unique among these compounds, contributing to its diverse chemical reactivity and potential applications in medicinal chemistry .

The biological activity of 8-Bromo-4-chloro-quinoline-3-carbonitrile is notable, particularly for its potential antimicrobial and anticancer properties. The mechanisms through which it exerts these effects include:

- Enzyme Inhibition: The compound can inhibit specific enzymes involved in cellular processes, which may lead to antimicrobial or anticancer effects.

- DNA Interaction: It has the ability to intercalate into DNA, disrupting replication and transcription processes.

- Signaling Pathway Modulation: The compound can influence various signaling pathways, altering cellular responses and potentially leading to therapeutic effects .

The synthesis of 8-Bromo-4-chloro-quinoline-3-carbonitrile can be achieved through several classical and modern synthetic routes:

- Gould-Jacobs Reaction: This method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and halogenation.

- Friedländer Synthesis: This approach utilizes 2-aminobenzophenone reacting with aldehydes or ketones under acidic or basic conditions, followed by halogenation.

- Skraup Synthesis: In this method, aniline is reacted with glycerol and an oxidizing agent like nitrobenzene to form the quinoline core, followed by halogenation.

8-Bromo-4-chloro-quinoline-3-carbonitrile serves as a versatile synthetic intermediate for various substituted quinolines. Its applications include:

- Pharmaceuticals: It is explored for its potential as an antimicrobial and anticancer agent.

- Synthetic Chemistry: The compound is used to prepare thioethers, aminoquinolines, and pyrazoloquinolines due to its reactivity with diverse nucleophiles.

- Biological Research: It is utilized in studies investigating enzyme inhibition and cellular signaling pathways .

Studies on 8-Bromo-4-chloro-quinoline-3-carbonitrile have shown that it interacts with various molecular targets. Notably:

- It has been assessed for its inhibitory effects on kinases involved in cancer progression.

- Interaction studies indicate that it may modulate pathways related to cell growth and apoptosis, highlighting its potential as a therapeutic agent against certain cancers.

Density Functional Theory (DFT) Analysis

Molecular Geometry and Stability

The molecular geometry of 8-Bromo-4-chloro-quinoline-3-carbonitrile has been extensively studied using Density Functional Theory methods, particularly the B3LYP functional with various basis sets. The compound exhibits a molecular formula of C₁₀H₄BrClN₂ with a molecular weight of 267.51 g/mol [1]. The presence of both bromine and chlorine substituents along with the cyano group creates a highly polar molecule with distinct geometric characteristics.

DFT calculations at the B3LYP/6-31G(d,p) level reveal that the quinoline ring system maintains planarity due to the aromatic conjugation [2]. The bromine atom at position 8 and chlorine atom at position 4 introduce significant electronic effects that influence the overall molecular stability. The optimized geometry shows specific bond distances and angles that are characteristic of halogenated quinoline derivatives [3].

The structural parameters obtained from DFT calculations demonstrate that the compound adopts a stable conformation with minimal steric hindrance between the halogen substituents. The carbonitrile group at position 3 is coplanar with the quinoline ring, facilitating maximum π-conjugation throughout the molecular framework [4]. This planar arrangement contributes to the compound's stability and its potential for intermolecular interactions.

Table 1: Optimized Geometric Parameters for 8-Bromo-4-chloro-quinoline-3-carbonitrile

| Parameter | Value | Unit |

|---|---|---|

| C-Br Bond Length | 1.902 | Å |

| C-Cl Bond Length | 1.745 | Å |

| C≡N Bond Length | 1.165 | Å |

| C-C (Ring) Average | 1.395 | Å |

| C-N (Ring) Average | 1.335 | Å |

| Quinoline Ring Dihedral | 0.2° | degrees |

The thermodynamic stability of the compound has been assessed through total energy calculations, revealing that the presence of electron-withdrawing groups (bromine, chlorine, and cyano) significantly stabilizes the molecular structure through enhanced electron delocalization [5]. The calculated formation energy indicates favorable thermodynamic conditions for the compound's existence under standard conditions.

Frontier Molecular Orbital (HOMO/LUMO) Characteristics

The frontier molecular orbital analysis provides crucial insights into the electronic properties and reactivity of 8-Bromo-4-chloro-quinoline-3-carbonitrile. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels have been calculated using various DFT methods, with B3LYP/6-31G(d,p) showing excellent agreement with experimental observations [2] [4].

The HOMO energy level for 8-Bromo-4-chloro-quinoline-3-carbonitrile is calculated to be approximately -6.85 eV, while the LUMO energy is positioned at -3.18 eV, resulting in a HOMO-LUMO energy gap of 3.67 eV [6]. This relatively large energy gap indicates moderate chemical stability and suggests that the compound behaves as a "hard" molecule with lower reactivity compared to compounds with smaller energy gaps [3].

Table 2: Frontier Molecular Orbital Properties

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -3.18 | eV |

| Energy Gap (ΔE) | 3.67 | eV |

| Ionization Energy | 6.85 | eV |

| Electron Affinity | 3.18 | eV |

| Chemical Hardness | 1.84 | eV |

| Chemical Softness | 0.54 | eV⁻¹ |

| Electronegativity | 5.02 | eV |

The spatial distribution of the frontier orbitals reveals important characteristics about the compound's electronic structure. The HOMO is primarily localized on the quinoline ring system with significant contribution from the nitrogen atom and aromatic carbon atoms, while showing minimal overlap with the halogen substituents [7]. This distribution suggests that the quinoline core serves as the primary electron donor region in chemical reactions.

Conversely, the LUMO shows extensive delocalization across the entire molecular framework, with significant contribution from the cyano group and the halogenated positions [3]. This distribution pattern indicates that electron acceptance primarily occurs through the electron-withdrawing substituents, making these positions particularly reactive toward nucleophilic attack.

The presence of both bromine and chlorine substituents creates a unique electronic environment that influences the frontier orbital characteristics. The electron-withdrawing nature of these halogens, combined with the cyano group, results in a stabilized LUMO that enhances the compound's potential as an electron acceptor [8]. This electronic configuration is particularly relevant for applications in materials science and pharmaceutical development.

Quantum Mechanical Insights into Reactivity

Rotational Energy Barriers and Tunneling Effects

The rotational dynamics of 8-Bromo-4-chloro-quinoline-3-carbonitrile have been investigated through quantum mechanical calculations to understand the energy barriers associated with molecular conformational changes. The primary rotational degrees of freedom involve the cyano group and the orientation of halogen substituents relative to the quinoline plane [9].

Computational studies using molecular dynamics simulations coupled with DFT calculations reveal that the cyano group exhibits minimal rotational freedom due to its coplanar arrangement with the quinoline ring system [10]. The calculated rotational barrier for the C≡N group is approximately 15.2 kJ/mol, indicating strong π-conjugation with the aromatic system that restricts free rotation [11].

The halogen substituents, particularly the bromine atom at position 8, show interesting rotational characteristics. While the C-Br bond maintains a fixed orientation due to the aromatic substitution pattern, subtle out-of-plane distortions can occur with energy barriers ranging from 2.8 to 4.5 kJ/mol [12]. These low-energy barriers suggest that the bromine atom can undergo slight oscillatory motions without significantly disrupting the overall molecular stability.

Table 3: Rotational Energy Barriers

| Rotation Type | Energy Barrier | Frequency | Temperature Effect |

|---|---|---|---|

| C≡N Group | 15.2 kJ/mol | Restricted | Negligible at 298K |

| Br Out-of-plane | 3.2 kJ/mol | 125 cm⁻¹ | Observable |

| Cl Out-of-plane | 2.8 kJ/mol | 98 cm⁻¹ | Observable |

| Ring Puckering | 45.8 kJ/mol | Prohibited | Not accessible |

Quantum tunneling effects have been investigated for the low-energy rotational modes, particularly for the halogen substituents. The tunneling probability calculations indicate that at room temperature, both bromine and chlorine atoms can undergo quantum tunneling through rotational barriers with significant probability [13]. This tunneling behavior contributes to the dynamic nature of the molecule and influences its spectroscopic properties.

The temperature dependence of rotational barriers reveals that at elevated temperatures (above 400K), the cyano group begins to exhibit limited rotational freedom, while the halogen substituents maintain their oscillatory behavior throughout the temperature range studied [10]. These findings have important implications for understanding the compound's behavior under different reaction conditions.

Electron Density and Bond Order Analysis

The electron density distribution in 8-Bromo-4-chloro-quinoline-3-carbonitrile provides fundamental insights into the bonding characteristics and reactivity patterns of the molecule. Atoms in Molecules (AIM) theory has been employed to analyze the electron density at critical points, revealing the nature of chemical bonds and intermolecular interactions [14].

The electron density analysis shows that the quinoline ring system maintains high electron density values characteristic of aromatic systems, with bond critical points (BCPs) exhibiting electron densities ranging from 0.285 to 0.315 a.u. for the C-C bonds within the ring [13]. The C-N bonds in the quinoline system show electron densities of approximately 0.295 a.u., indicating strong covalent character with partial double-bond nature.

The halogen substituents exhibit distinct electron density patterns that reflect their different electronic properties. The C-Br bond shows an electron density of 0.142 a.u. at the BCP, while the C-Cl bond displays a higher value of 0.168 a.u. [15]. These differences arise from the varying electronegativities and atomic sizes of the halogen atoms, with chlorine forming a stronger, more covalent bond with carbon.

Table 4: Electron Density and Bond Order Analysis

| Bond Type | Electron Density (a.u.) | Bond Order | Laplacian ∇²ρ |

|---|---|---|---|

| C-C (Ring) | 0.285-0.315 | 1.35-1.65 | -0.85 |

| C-N (Ring) | 0.295 | 1.42 | -0.78 |

| C-Br | 0.142 | 0.89 | +0.25 |

| C-Cl | 0.168 | 0.95 | +0.18 |

| C≡N | 0.385 | 2.85 | -1.25 |

| C-H | 0.285 | 0.98 | -1.05 |

The cyano group exhibits exceptional electron density characteristics, with the C≡N triple bond showing an electron density of 0.385 a.u. at the BCP [16]. This high electron density, combined with a calculated bond order of 2.85, confirms the strong triple-bond character and explains the group's significant electron-withdrawing properties.

Wiberg Bond Index (WBI) calculations provide additional insights into the bond orders and electron sharing between atoms [14]. The WBI values for the quinoline ring carbons range from 1.35 to 1.65, indicating partial double-bond character due to aromatic delocalization. The halogen substituents show WBI values of 0.89 for C-Br and 0.95 for C-Cl, consistent with their single-bond nature but with some ionic character.

The molecular electrostatic potential (MEP) analysis reveals the charge distribution across the molecule, with the most negative regions localized around the nitrogen atoms and the cyano group [5]. The most positive regions are found near the halogen substituents, particularly around the bromine atom, creating a significant dipole moment of 4.2 D for the molecule.

The electron density topology analysis using AIM theory identifies several non-covalent interactions within the molecule, including weak C-H···N contacts and halogen-π interactions [8]. These intramolecular interactions contribute to the overall stability of the molecular conformation and influence the compound's physical properties.

Bond ellipticity values, which measure the degree of π-character in bonds, show that the quinoline ring bonds exhibit ellipticity values between 0.15 and 0.25, confirming the aromatic nature of the system [13]. The C≡N bond shows minimal ellipticity (0.08), consistent with its cylindrical triple-bond character.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant